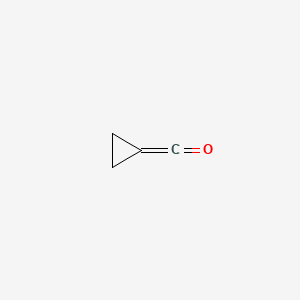
Methanone, cyclopropylidene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of methanone, cyclopropylidene- typically involves the reaction of ketene with diazomethane . This reaction must be conducted at low temperatures to avoid side reactions and ensure the stability of the product.
化学反応の分析
Methanone, cyclopropylidene- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to the strain in the three-membered ring, nucleophiles readily add to the carbonyl group without the need for a catalyst.
Cycloadditions: It participates in [3+4] cycloadditions with dienes and [3+2] additions to carbonyl groups.
Ring-Opening Reactions: The compound can undergo nucleophilic ring-opening reactions, which are facilitated by the electrophilic nature of the ring carbons.
Common reagents used in these reactions include nucleophiles such as amines and alcohols, and the major products formed are typically adducts or ring-opened compounds .
科学的研究の応用
Methanone, cyclopropylidene- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanistic Studies: The compound’s unique reactivity makes it a valuable tool for studying reaction mechanisms and the behavior of strained ring systems.
Material Science:
作用機序
The reactivity of methanone, cyclopropylidene- is primarily due to the strain in its three-membered ring structure. This strain makes the carbonyl carbon highly electrophilic, facilitating nucleophilic addition and ring-opening reactions . The compound can also act as a dipolar intermediate in certain reactions, further contributing to its unique reactivity .
類似化合物との比較
Methanone, cyclopropylidene- can be compared to other strained ring compounds such as cyclopropanone and cyclopropenone . While all these compounds share a high degree of ring strain, methanone, cyclopropylidene- is unique in its ability to participate in a wide range of cycloaddition and nucleophilic addition reactions . Other similar compounds include dichlorocarbene and other halogenated carbenes, which also exhibit high reactivity due to their strained structures .
特性
CAS番号 |
59078-44-3 |
|---|---|
分子式 |
C4H4O |
分子量 |
68.07 g/mol |
InChI |
InChI=1S/C4H4O/c5-3-4-1-2-4/h1-2H2 |
InChIキー |
IDITVISEENJSMD-UHFFFAOYSA-N |
正規SMILES |
C1CC1=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















